molecular formula C13H16F3N3O B581994 [4-amino-2-(trifluoromethyl)phenyl](4-methyl-1-piperazinyl)Methanone CAS No. 853297-04-8

[4-amino-2-(trifluoromethyl)phenyl](4-methyl-1-piperazinyl)Methanone

Cat. No.: B581994
CAS No.: 853297-04-8
M. Wt: 287.286
InChI Key: MFOSAHLGQDMTAV-UHFFFAOYSA-N
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Description

4-amino-2-(trifluoromethyl)phenylmethanone: is a synthetic organic compound with the molecular formula C13H16F3N3O

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-(trifluoromethyl)phenylmethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Nitration and Reduction: The starting material, 2-(trifluoromethyl)aniline, undergoes nitration to introduce a nitro group at the para position. This is followed by reduction to convert the nitro group to an amino group, yielding 4-amino-2-(trifluoromethyl)aniline.

    Acylation: The amino group of 4-amino-2-(trifluoromethyl)aniline is then acylated using 4-methyl-1-piperazinecarbonyl chloride under basic conditions to form the desired product, 4-amino-2-(trifluoromethyl)phenylmethanone.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of greener solvents and reagents are often employed.

Chemical Reactions Analysis

Types of Reactions

4-amino-2-(trifluoromethyl)phenylmethanone: can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

4-amino-2-(trifluoromethyl)phenylmethanone: has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and psychiatric disorders.

    Biological Studies: The compound is used in studies exploring its interactions with various biological targets, including enzymes and receptors.

    Material Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

4-amino-2-(trifluoromethyl)phenylmethanone: can be compared with similar compounds such as:

    4-amino-2-(trifluoromethyl)phenylethanone: Similar structure but with an ethanone group instead of methanone.

    4-amino-2-(trifluoromethyl)phenylpropanone: Contains a propanone group, affecting its chemical reactivity and biological activity.

The uniqueness of 4-amino-2-(trifluoromethyl)phenylmethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

4-amino-2-(trifluoromethyl)phenylmethanone , covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

[4-amino-2-(trifluoromethyl)phenyl]-(4-methylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N3O/c1-18-4-6-19(7-5-18)12(20)10-3-2-9(17)8-11(10)13(14,15)16/h2-3,8H,4-7,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFOSAHLGQDMTAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=C(C=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90738704
Record name [4-Amino-2-(trifluoromethyl)phenyl](4-methylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90738704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853297-04-8
Record name [4-Amino-2-(trifluoromethyl)phenyl](4-methylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90738704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-methylpiperazine-1-carbonyl)-3-(trifluoromethyl)aniline
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